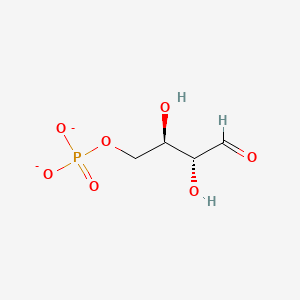
Magnesiumcitrat
Übersicht
Beschreibung
Trimagnesium dicitrate is a magnesium salt composed of magnesium and citrate ions in a 3:2 ratio. It has a role as a laxative. It contains a citrate(3-).
Magnesium citrate is a low volume and osmotic cathartic agent. The cathartic action works primarily through the high osmolarity of the solution which draws large amounts of fluid into space where is used. Magnesium citrate is considered by the FDA as an approved inactive ingredient for approved drug products under the specifications of oral administration of a maximum concentration of 237 mg. It is also considered as an active ingredient in over-the-counter products.
Magnesium Citrate is the citrate salt of the element magnesium with cathartic activity. The cathartic action of magnesium cations appears to result, in part, from osmotically mediated water retention, which subsequently stimulates peristalsis. In addition, magnesium ions may also stimulate the activity of nitric oxide (NO) synthase and increase the biosynthesis of the phospholipid proinflammatory mediator platelet activating factor (PAF) in the gut. NO may stimulate intestinal secretion via prostaglandin- and cyclic GMP-dependent mechanisms while PAF produces significant stimulation of colonic secretion and gastrointestinal motility.
See also: Magnesium Cation (has active moiety) ... View More ...
Wissenschaftliche Forschungsanwendungen
Bioverfügbarkeit und Nahrungsergänzung
Magnesiumcitrat ist bekannt für seine hohe Bioverfügbarkeit, was es zu einer bevorzugten Wahl für Nahrungsergänzungsmittel macht. Studien haben gezeigt, dass this compound eine höhere Bioverfügbarkeit aufweist als Magnesiumoxid, was für die Bekämpfung von Magnesiummangel in der Ernährung entscheidend ist, der mit Herz-Kreislauf-Erkrankungen, Diabetes und Osteoporose in Verbindung steht .
Pharmakokinetische Forschung
Forscher verwenden this compound, um die Pharmakokinetik von Magnesium im Körper zu untersuchen. Dies beinhaltet das Verständnis, wie der Körper Magnesium aufnimmt, verteilt, verstoffwechselt und ausscheidet, was für zahlreiche Stoffwechselprozesse unerlässlich ist, darunter Energieumsatz, Proteinsynthese sowie Muskel- und Nervenfunktion .
Cardiometabolische Gesundheit
This compound wird in klinischen Studien eingesetzt, um seine Vorteile bei kardiometabolischen Erkrankungen zu untersuchen. Seine Rolle bei der Regulierung des Blutzuckerspiegels und des Blutdrucks macht es zu einer wichtigen Verbindung für die Forschung zur Vorbeugung und Behandlung von Erkrankungen wie Bluthochdruck und Typ-2-Diabetes .
Knochen Gesundheit und Osteoporose
Die Wirksamkeit der Verbindung bei der Verbesserung der Knochenermineralisierung ist ein weiterer interessanter Bereich. Eine Supplementierung mit this compound wurde mit einem reduzierten Frakturrisiko in Verbindung gebracht und wird auf sein Potenzial zur Vorbeugung und Behandlung von Osteoporose untersucht .
Muskelfunktion und Trainingsleistung
This compound wird auf seine Auswirkungen auf die Muskelfunktion und Trainingsleistung untersucht. Magnesium spielt eine entscheidende Rolle bei der Muskelkontraktion und -entspannung, und seine Supplementierung könnte die sportliche Leistung und Erholung möglicherweise verbessern .
Neurologische Forschung
Im Bereich der Neurologie wird this compound auf seine neuroprotektiven Eigenschaften untersucht. Es kann neurologische Pfade beeinflussen und wird auf seine potenziellen Vorteile bei Erkrankungen wie Migräne, Depression und Angstzuständen untersucht .
Gastrointestinale Gesundheit
This compound findet auch Anwendung in der Forschung zur gastrointestinalen Gesundheit. Es wirkt als osmotisches Abführmittel, das Wasser in den Darm zieht, und wird in Studien im Zusammenhang mit der Darmvorbereitung für chirurgische oder diagnostische Eingriffe verwendet .
Entgiftung und Nierengesundheit
Schließlich wird this compound in Studien verwendet, die sich auf Entgiftung und Nierengesundheit konzentrieren. Seine Fähigkeit, die Ausscheidung bestimmter Giftstoffe zu fördern und die Nierenfunktion zu unterstützen, macht es in diesem Bereich zu einer interessanten Verbindung .
Wirkmechanismus
Target of Action
Magnesium citrate primarily targets the intestinal lumen . It is a key molecule synthesized de novo and involved in diverse biochemical pathways influencing cell metabolism and function . It is highly abundant in the circulation, and cells take up extracellular citrate via the sodium-dependent plasma membrane transporter NaCT encoded by the SLC13A5 gene .
Mode of Action
Magnesium citrate works by attracting water through the tissues by a process known as osmosis . Once in the intestine, it can attract enough water into the intestine to induce defecation . The additional water stimulates bowel motility . There is also a possible stimulation of fluid excretion by cholecystokinin release and activation of muscle peristalsis .
Biochemical Pathways
Magnesium citrate is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism as well as post-translational modification and metal chelating . It is also involved in many physiologic pathways, including energy production, nucleic acid and protein synthesis, ion transport, cell signaling, and also has structural functions .
Pharmacokinetics
The absorption of magnesium citrate can be up to 30% . The onset of action can be as early as 30 minutes after administration with a mean onset time of approximately 2 hours and a maximum action of 4 hours . The effect of magnesium citrate is highly dependent on the individual’s hydration status . Mean plasma concentration of magnesium after administration of oral doses of magnesium citrate are reported to be around 0.7 mmol/L .
Action Environment
The action of magnesium citrate is influenced by the hydration status of the individual . It functions best on an empty stomach, and should always be followed with a full (eight ounce or 250 ml) glass of water or juice to help counteract water loss and aid in absorption . The maximum upper tolerance limit (UTL) for magnesium in supplement form for adults is 350 mg of elemental magnesium per day .
Biochemische Analyse
Biochemical Properties
Magnesium citrate plays a crucial role in numerous biochemical reactions. It acts as a cofactor for over 300 enzymatic reactions, including those involved in energy production, DNA synthesis, and protein synthesis . Magnesium citrate interacts with enzymes such as ATPases, kinases, and phosphatases, facilitating the transfer of phosphate groups and the generation of ATP. Additionally, it binds to proteins and nucleic acids, stabilizing their structures and enhancing their functions .
Cellular Effects
Magnesium citrate influences various types of cells and cellular processes. It is essential for maintaining cellular homeostasis, regulating ion channels, and modulating cell signaling pathways . Magnesium citrate affects gene expression by binding to transcription factors and influencing the activity of RNA polymerase. It also plays a role in cellular metabolism by participating in glycolysis, the citric acid cycle, and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of magnesium citrate involves its binding interactions with biomolecules. Magnesium citrate binds to ATP, forming a complex that is essential for ATP-dependent enzymatic reactions . It also interacts with ribosomes, facilitating protein synthesis. Furthermore, magnesium citrate acts as an allosteric modulator of enzymes, influencing their activity and substrate affinity . Changes in gene expression are mediated through the binding of magnesium citrate to transcription factors and chromatin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium citrate change over time. Magnesium citrate is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments . Long-term studies have shown that magnesium citrate can have sustained effects on cellular function, including improved mitochondrial function and enhanced cellular resilience . Prolonged exposure to high concentrations of magnesium citrate may lead to cellular toxicity and impaired function .
Dosage Effects in Animal Models
The effects of magnesium citrate vary with different dosages in animal models. Low to moderate doses of magnesium citrate have been shown to improve cardiovascular health, enhance bone density, and reduce inflammation . High doses of magnesium citrate can lead to adverse effects, such as diarrhea, electrolyte imbalances, and renal toxicity . Threshold effects have been observed, with optimal benefits achieved at specific dosage ranges .
Metabolic Pathways
Magnesium citrate is involved in several metabolic pathways. It participates in the glycolytic pathway, where it acts as a cofactor for enzymes involved in glucose metabolism . Additionally, magnesium citrate is required for the proper functioning of the citric acid cycle, facilitating the conversion of pyruvate to acetyl-CoA and the subsequent production of ATP . It also interacts with enzymes involved in lipid metabolism, influencing the synthesis and breakdown of fatty acids .
Transport and Distribution
Magnesium citrate is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via specific magnesium transporters, such as TRPM6 and TRPM7 . Once inside the cells, magnesium citrate can bind to proteins and nucleic acids, influencing their localization and function . It is also distributed to different tissues, including bones, muscles, and the brain, where it exerts its effects on cellular processes .
Subcellular Localization
Magnesium citrate exhibits specific subcellular localization patterns. It is predominantly found in the cytoplasm, where it interacts with enzymes and other biomolecules . Magnesium citrate can also be localized to the mitochondria, where it plays a crucial role in energy production and mitochondrial function . Additionally, it can be found in the nucleus, where it influences gene expression and chromatin structure . Targeting signals and post-translational modifications may direct magnesium citrate to specific compartments or organelles .
Eigenschaften
| It mainly works through its property of high osmolality which will draw large amounts of fluid into the colonic lumen. There is also a possible stimulation of fluid excretion by cholecystokinin release and activation of muscle peristalsis. | |
CAS-Nummer |
3344-18-1 |
Molekularformel |
C6H8MgO7 |
Molekulargewicht |
216.43 g/mol |
IUPAC-Name |
trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Mg/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
InChI-Schlüssel |
ROYPGAQNKYWYDI-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[Mg+2].[Mg+2] |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Mg] |
melting_point |
184 ºC |
| 3344-18-1 7779-25-1 |
|
Löslichkeit |
Partially soluble in cold water |
Synonyme |
magnesium citrate Mg citrate |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

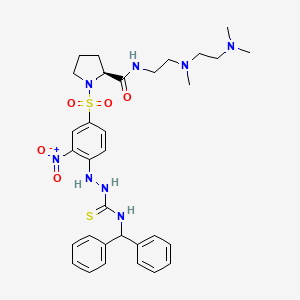
![[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1235653.png)

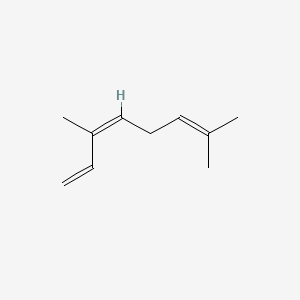

![(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline](/img/structure/B1235659.png)
![[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(13Z,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate](/img/structure/B1235661.png)
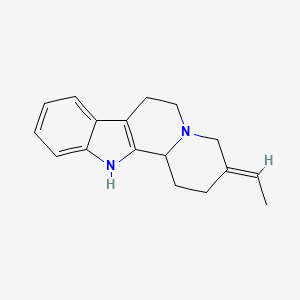
![N-[(5E,9E,11E)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B1235667.png)
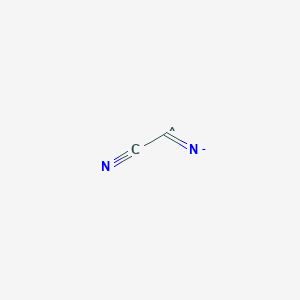
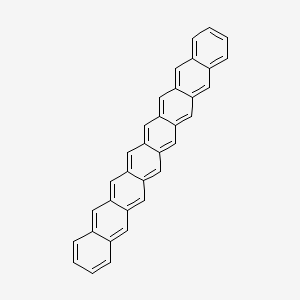
](/img/structure/B1235670.png)
